Cas no 55183-45-4 (hex-5-ynoyl chloride)

hex-5-ynoyl chloride 化学的及び物理的性質
名前と識別子
-
- 5-Hexynoyl chloride
- HEX-5-YNOYL CHLORIDE
- 5-hexynoic acid chloride
- AC1MC027
- CTK1F7330
- hex-5-in-carboxyl chloride
- hex-5-ynoic acid chloride
- WZBQFNAWQPYQPM-UHFFFAOYSA-N
- SCHEMBL1556234
- MFCD03424696
- DTXSID70374720
- EN300-182235
- 55183-45-4
- AKOS006275827
- STR07430
- FT-0704924
- F88464
- Hex-5-ynoylchloride
- DA-04934
- hex-5-ynoyl chloride
-
- MDL: MFCD03424696
- インチ: InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h1H,3-5H2
- InChIKey: WZBQFNAWQPYQPM-UHFFFAOYSA-N
- ほほえんだ: C#CCCCC(=O)Cl
計算された属性
- せいみつぶんしりょう: 130.01861
- どういたいしつりょう: 130.0185425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 17.07
hex-5-ynoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H325265-50mg |
Hex-5-ynoyl chloride |
55183-45-4 | 50mg |
$ 70.00 | 2022-06-04 | ||
Enamine | EN300-182235-0.25g |
hex-5-ynoyl chloride |
55183-45-4 | 93% | 0.25g |
$121.0 | 2023-09-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94124-10 G |
hex-5-ynoyl chloride |
55183-45-4 | 95% | 10g |
¥ 7,444.00 | 2021-05-07 | |
Enamine | EN300-182235-1.0g |
hex-5-ynoyl chloride |
55183-45-4 | 93% | 1g |
$328.0 | 2023-05-25 | |
Aaron | AR01BF8P-1g |
5-Hexynoyl chloride |
55183-45-4 | 98% | 1g |
$333.00 | 2025-02-09 | |
A2B Chem LLC | AW11485-5g |
Hex-5-ynoyl chloride |
55183-45-4 | 98% | 5g |
$869.00 | 2024-04-19 | |
Aaron | AR01BF8P-5g |
5-Hexynoyl chloride |
55183-45-4 | 98% | 5g |
$1060.00 | 2023-12-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94124-500.0mg |
hex-5-ynoyl chloride |
55183-45-4 | 95% | 500.0mg |
¥1095.0000 | 2024-07-21 | |
1PlusChem | 1P01BF0D-5g |
5-Hexynoyl chloride |
55183-45-4 | 98% | 5g |
$766.00 | 2025-03-19 | |
Aaron | AR01BF8P-250mg |
5-Hexynoyl chloride |
55183-45-4 | 98% | 250mg |
$121.00 | 2025-02-09 |
hex-5-ynoyl chloride 関連文献
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Kosaku Yanada,Sota Kato,Daisuke Aoki,Koichiro Mikami,Hajime Sugita,Hideyuki Otsuka Chem. Commun. 2021 57 2899
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2. Preparation and Diels–Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenesP. Mark Jackson,Christopher J. Moody,Pritom Shah J. Chem. Soc. Perkin Trans. 1 1990 2909
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Tomoki Nishimura,Masahiro Takara,Sada-atsu Mukai,Shin-ichi Sawada,Yoshihiro Sasaki,Kazunari Akiyoshi Chem. Commun. 2016 52 1222
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Artur Sargun,Timothy C. Johnstone,Hui Zhi,Manuela Raffatellu,Elizabeth M. Nolan Chem. Sci. 2021 12 4041
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Shin Inagaki,Chih-Yuan Sung,Ai-Chun Chang,Yan-Cheng Lin,Wen-Chang Chen,Tomoya Higashihara J. Mater. Chem. C 2023 11 6306
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6. Synthesis and characterization of pentaerythritol derived glycoconjugates as supramolecular gelatorsAnji Chen,Dan Wang,Jonathan Bietsch,Guijun Wang Org. Biomol. Chem. 2019 17 6043
-
Toshikazu Sumi,Raita Goseki,Hideyuki Otsuka Chem. Commun. 2017 53 11885
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8. Synthesis and characterization of 3-O-esters of N-acetyl-d-glucosamine derivatives as organogelatorsAnji Chen,Lalith P. Samankumara,Consuelo Garcia,Kristen Bashaw,Guijun Wang New J. Chem. 2019 43 7950
hex-5-ynoyl chlorideに関する追加情報
5-Hexynoyl Chloride: A Comprehensive Overview
5-Hexynoyl chloride (CAS No. 55183-45-4) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound, also referred to as chloride of 5-hexynoic acid, is a key intermediate in the production of various specialty chemicals. Its unique structure, which includes a terminal alkyne group and a reactive chlorine atom, makes it highly valuable in modern chemical manufacturing.
The molecular formula of 5-hexynoyl chloride is C6H9Cl, and its molecular weight is approximately 128.6 g/mol. The compound exists as a colorless liquid at room temperature and has a boiling point of around 78°C. Its solubility in organic solvents such as dichloromethane and diethyl ether is relatively high, making it suitable for use in various organic reactions. Recent studies have highlighted its potential as a building block for the synthesis of advanced materials, including polyurethanes and biodegradable polymers.
One of the most notable applications of 5-hexynoyl chloride is in the synthesis of alkyne-containing polymers. These polymers exhibit exceptional mechanical properties, such as high tensile strength and flexibility, which make them ideal for use in high-performance textiles and biomedical devices. For instance, researchers at the University of California have demonstrated the use of 5-hexynoyl chloride in the development of biocompatible hydrogels that can be used for drug delivery applications.
In addition to its role in polymer synthesis, 5-hexynoyl chloride has also been explored for its potential in pharmaceutical chemistry. The compound serves as a valuable precursor for the synthesis of anti-inflammatory agents and antimicrobial compounds. A recent study published in the Journal of Medicinal Chemistry reported that derivatives of 5-hexynoyl chloride exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a challenging pathogen in clinical settings.
The synthesis of 5-hexynoyl chloride typically involves the reaction of 5-hexynoic acid with thionyl chloride (SOCl2) under controlled conditions. This reaction produces the corresponding acid chloride, which can then be purified via distillation or chromatography. The reaction mechanism involves the substitution of the hydroxyl group (-OH) in 5-hexynoic acid with a chlorine atom (-Cl), resulting in the formation of chloride derivative.
Another area where 5-hexynoyl chloride has shown promise is in the development of functionalized nanoparticles. These nanoparticles can be tailored for specific applications, such as targeted drug delivery or imaging agents in diagnostic medicine. Researchers at MIT have utilized 5-hexynoyl chloride to create surface-modified nanoparticles that exhibit enhanced stability and biocompatibility.
From an environmental perspective, recent studies have focused on the biodegradability and ecological impact of 5-hexynoyl chloride. While the compound itself is not inherently hazardous, its derivatives and byproducts require careful handling to minimize environmental risks. Regulatory agencies have established guidelines for the safe use and disposal of this compound to ensure compliance with environmental standards.
In conclusion, 5-hexynoyl chloride (CAS No. 55183-45-4) is a multifaceted compound with wide-ranging applications across various industries. Its role as a key intermediate in organic synthesis continues to drive innovation in materials science, pharmaceuticals, and biotechnology. As research progresses, new opportunities for leveraging this compound's unique properties are expected to emerge, further solidifying its importance in modern chemistry.
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